Diisohexyl maleate

Description

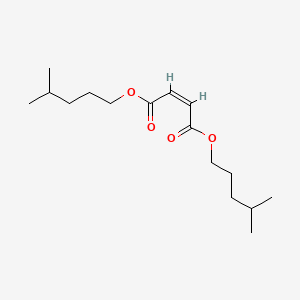

Diisohexyl maleate is an organic compound with the chemical formula C16H28O4. It is an ester derived from maleic acid and isohexanol. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.

Properties

CAS No. |

94248-78-9 |

|---|---|

Molecular Formula |

C16H28O4 |

Molecular Weight |

284.39 g/mol |

IUPAC Name |

bis(4-methylpentyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C16H28O4/c1-13(2)7-5-11-19-15(17)9-10-16(18)20-12-6-8-14(3)4/h9-10,13-14H,5-8,11-12H2,1-4H3/b10-9- |

InChI Key |

AUUKMDXZUNSGGI-KTKRTIGZSA-N |

Isomeric SMILES |

CC(C)CCCOC(=O)/C=C\C(=O)OCCCC(C)C |

Canonical SMILES |

CC(C)CCCOC(=O)C=CC(=O)OCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisohexyl maleate can be synthesized through the esterification of maleic anhydride with isohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of maleic anhydride to this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diisohexyl maleate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form diisohexyl fumarate.

Reduction: Reduction reactions can convert this compound to diisohexyl succinate.

Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products Formed

Oxidation: Diisohexyl fumarate.

Reduction: Diisohexyl succinate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medical Applications

Diisohexyl maleate serves as an important intermediate in the synthesis of dioctyl sulfosuccinate (DOSS), which is utilized in medical formulations as a laxative and stool softener. DOSS is particularly effective due to its surfactant properties, allowing it to facilitate the movement of water in the intestines, thus easing bowel movements .

Plasticizers

This compound is widely used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility and durability of plastics, making them suitable for a range of applications including:

- Automotive parts

- Electrical cables

- Medical devices

The incorporation of this compound into PVC formulations improves thermal stability and processing characteristics .

Surfactants

As a surfactant, this compound is employed in various industrial processes, including:

- Emulsification : It aids in stabilizing emulsions in paints and coatings.

- Detergency : Its surfactant properties make it useful in cleaning products.

The compound's ability to lower surface tension allows for better wetting and spreading on surfaces .

Environmental Applications

Research indicates that this compound may have applications in environmental remediation processes. Its properties allow it to act as a biodegradable alternative to more harmful plasticizers, thus reducing environmental impact when used in consumer products .

Case Study 1: Medical Efficacy of Dioctyl Sulfosuccinate

A study investigated the efficacy of dioctyl sulfosuccinate derived from this compound in treating constipation. The results demonstrated significant improvements in bowel movement frequency among participants, highlighting the compound's importance in medical formulations .

Case Study 2: Plasticizer Performance

In an industrial setting, this compound was tested as a plasticizer for PVC formulations. The study revealed enhanced flexibility and thermal stability compared to traditional phthalate-based plasticizers. This case underscores the compound's potential for safer alternatives in plastic manufacturing .

Mechanism of Action

The mechanism of action of diisohexyl maleate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In polymer chemistry, this compound undergoes polymerization reactions to form long-chain polymers with specific properties. The ester groups in this compound play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

- Diethyl maleate

- Dimethyl maleate

- Dibutyl maleate

Comparison

Diisohexyl maleate is unique due to its longer alkyl chains compared to other maleate esters. This results in different physical and chemical properties, such as increased hydrophobicity and higher boiling points. These properties make this compound more suitable for specific applications, such as in the production of hydrophobic coatings and plasticizers.

Biological Activity

Diisohexyl maleate (DIHM) is a chemical compound that belongs to the class of maleate esters. It is primarily used as a plasticizer and has garnered attention for its potential biological activities. This article explores the biological activity of DIHM, focusing on its effects on human health, environmental impact, and relevant research findings.

- Chemical Formula : C14H26O4

- Molecular Weight : 270.36 g/mol

- Appearance : Clear liquid

- Solubility : Soluble in organic solvents, insoluble in water

Biological Activity Overview

The biological activity of DIHM has been investigated through various studies, focusing on its effects on endocrine systems, reproductive health, and potential toxicity.

Endocrine Disruption Potential

Research indicates that DIHM may exhibit endocrine-disrupting properties. In vitro studies have shown that it can interact with estrogen and androgen receptors:

- Estrogen Receptor Activity : DIHM demonstrated weak agonistic activity towards the estrogen receptor alpha (ERα) in recombinant yeast assays, indicating potential estrogenic effects under certain conditions .

- Androgen Receptor Activity : Studies suggest that DIHM may act as an antagonist to the androgen receptor, which could interfere with normal hormonal functions in humans .

Case Studies and Toxicological Assessments

- In Vitro Studies :

- Occupational Exposure :

- Toxicity Reviews :

Data Table: Summary of Biological Activities

| Study/Source | Biological Activity Observed | Findings/Notes |

|---|---|---|

| Zacharewski et al. (1998) | Estrogenic activity | Weak agonist at ERα; no significant in vivo effects observed |

| NICNAS Report | Potential reproductive toxicity | Extrapolated risks based on structural analogs |

| Occupational Exposure Study | Increased urinary metabolites | Suggests exposure risk in PVC manufacturing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.